(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUPOQGHGMIUFC-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604798-82-5 | |
| Record name | (3R,4R)-4-Methyl-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604798-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, the preparation method disclosed in patent CN105237463A involves a series of steps including the use of boron reagents for Suzuki–Miyaura coupling . This method is advantageous due to its high yield and the use of readily available starting materials .
Industrial Production Methods
Industrial production of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid often involves scalable processes that ensure high purity and yield. The process typically avoids the use of extremely hazardous chemicals, making it safer and more cost-effective .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
While the specific compound "(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid" is not widely documented, research on related compounds such as rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid and other pyrrolidine derivatives provides insight into potential applications.
Scientific Research Applications
Pyrrolidine derivatives, including those structurally similar to (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, have applications across various scientific disciplines.
Chemistry These compounds serve as intermediates in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology They are valuable in studying enzyme mechanisms and protein-ligand interactions.
Medicine Pyrrolidine derivatives act as precursors for synthesizing potential drug candidates, particularly those targeting neurological and psychiatric disorders. Certain pyrrolidin-3-ylacetic acid derivatives may have potential as therapeutic agents for inflammatory bowel disease .
Industry They are used in producing fine chemicals and as building blocks for synthesizing specialty materials.
Antimicrobial Activity Pyrrolidine derivatives have demonstrated antimicrobial properties against various pathogens in in vitro studies, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Effects Research suggests that certain pyrrolidine derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. These compounds effectively inhibited pro-inflammatory cytokines in cell cultures, suggesting a pathway for developing new anti-inflammatory drugs.
Neuroprotective Properties Some studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.
Relevant Studies
Antimicrobial Efficacy One study evaluated the antimicrobial efficacy of several pyrrolidine derivatives and indicated significant activity against Gram-positive bacteria.
Anti-inflammatory Mechanisms Another study focused on the anti-inflammatory mechanisms of pyrrolidine derivatives and found that these compounds effectively inhibited pro-inflammatory cytokines in cell cultures.
Data Table: Applications of Pyrrolidine Derivatives
Mechanism of Action
The mechanism by which (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The table below summarizes critical differences between the target compound and its analogues:
Stereochemical and Functional Group Effects
- Stereochemistry : The 3R,4R configuration in the target compound creates a distinct spatial arrangement compared to 3R,4S analogues (e.g., ), which may reduce affinity for stereospecific targets like glycosidases .
- Protective Groups :
- Phenyl vs. benzyl (): The benzyl group’s flexibility may allow better hydrophobic interactions in enzyme pockets compared to rigid phenyl substituents .
Biological Activity
(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered significant interest in both organic chemistry and pharmaceutical research. Its structure features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the fourth carbon, and a carboxylic acid group at the third carbon. The stereochemistry defined by the (3R,4R) configuration is crucial as it influences the compound's biological activity and interaction with molecular targets.
The biological activity of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid primarily involves its interaction with specific enzymes and receptors. The compound acts as a ligand, influencing enzyme-substrate interactions and potentially modulating receptor signaling pathways. Its chiral nature enhances binding affinity and specificity, which can lead to significant changes in enzymatic activity or cellular processes .
Research Findings
- Enzyme Interactions : Studies have shown that this compound can interact with various enzymes, affecting their kinetics and functionality. The presence of the carboxylic acid group allows for hydrogen bonding with active sites of enzymes, facilitating these interactions .
- Therapeutic Potential : Research indicates that (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid may have applications in drug development, particularly concerning central nervous system activity and metabolic processes. Its ability to modulate biological functions makes it a candidate for further investigation in neuropharmacology .
- Case Studies : A recent study explored the compound's role in inhibiting specific E3 ligases involved in the ubiquitin-proteasome system. The findings suggested that modifications to the phenylene core of ligands similar to (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid could enhance their potency as VHL inhibitors . This highlights the compound's potential in targeting pathways relevant to cancer and metabolic diseases.
Data Table: Biological Activity Summary
| Activity | Description |
|---|---|
| Enzyme Interaction | Modulates activity through binding to active sites; influences kinetics. |
| Receptor Modulation | Potentially alters receptor signaling pathways; may affect neurotransmitter systems. |
| Therapeutic Applications | Investigated for CNS activity; potential roles in treating metabolic disorders and cancers. |
| Research Findings | Evidence of efficacy as an E3 ligase inhibitor; ongoing studies into its bioactive conformations. |
Synthesis and Applications
The synthesis of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions that allow for precise control over stereochemistry. Techniques such as asymmetric synthesis are employed to ensure the desired configuration is achieved efficiently .
Industrial Applications
This compound serves as a valuable building block in medicinal chemistry, aiding in the development of more complex molecules with specific biological activities. Its reactivity profile allows it to be used in various chemical transformations essential for drug synthesis .
Q & A
Q. What are the common synthetic strategies for preparing (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ with tert-butyl XPhos and Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) to assemble the pyrrolidine backbone .
- Step 2 : Hydrolysis of methyl esters using concentrated HCl (36.5%) in water at 93–96°C for 17 hours to yield the carboxylic acid .
- Purification : Sequential solvent extraction (e.g., 10% isopropanol/dichloromethane) and recrystallization from ethanol/ethyl acetate mixtures .
Q. How is the stereochemical integrity of the (3R,4R) configuration maintained during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates and prevent racemization .
- Stereoselective Catalysis : Palladium catalysts with chiral ligands (e.g., XPhos) ensure regioselectivity in cross-coupling steps .
- Crystallographic Validation : X-ray crystallography confirms absolute configuration, as demonstrated for structurally related pyrrolidine derivatives .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆) identifies key protons (e.g., benzyl CH₂, methyl groups) and confirms regiochemistry .
- Mass Spectrometry : ESI-MS (e.g., m/z 311.1 for similar compounds) verifies molecular weight and fragmentation patterns .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 97.34% purity) ensures absence of diastereomeric impurities .
Advanced Research Questions
Q. How can contradictory data in reaction yields for similar pyrrolidine syntheses be reconciled?
- Methodological Answer :
- Condition Optimization : Variability in yields (e.g., 60–95% for analogous compounds) often arises from differences in catalyst loading, solvent choice (DMF vs. toluene), or reaction time .
- Impurity Profiling : LC-MS or TLC monitoring identifies side products (e.g., dehalogenated byproducts in Pd-catalyzed steps) .
- Reproducibility Checks : Replicate reactions under inert atmosphere to exclude moisture/O₂ sensitivity issues .
Q. What advanced techniques resolve enantiomeric purity challenges in (3R,4R)-configured compounds?
- Methodological Answer :
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Crystallography : Single-crystal analysis definitively assigns stereochemistry, as seen in (2R,4R)-configured thiazolidine derivatives .
- Enzymatic Resolution : Lipase-mediated hydrolysis of esters can enrich enantiomeric excess (>99% ee) .
Q. How can reaction scalability be improved without compromising stereochemical fidelity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems minimize batch variability in hydrolysis steps (e.g., HCl-mediated ester cleavage) .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 72 hours to <12 hours) while maintaining yields .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time, preventing overreaction .
Q. What strategies mitigate data discrepancies in biological activity studies of pyrrolidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-cyanophenyl vs. 3-fluorophenyl substitutions) to isolate pharmacophoric motifs .
- Dose-Response Curves : Use standardized assays (e.g., IC₅₀ in mTOR/p70S6K inhibition) to quantify potency variations .
- Metabolic Stability Testing : Liver microsome assays identify labile functional groups (e.g., ester vs. carboxylic acid bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
